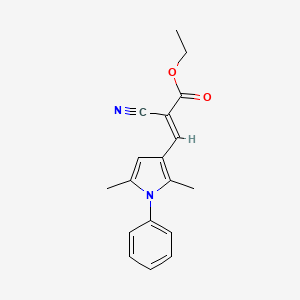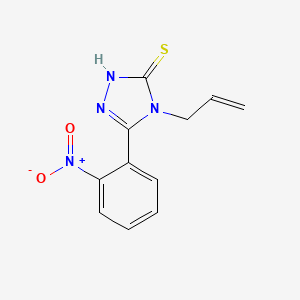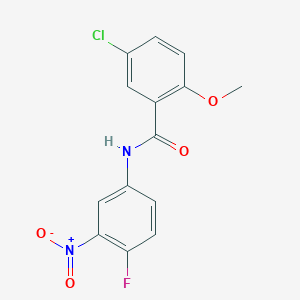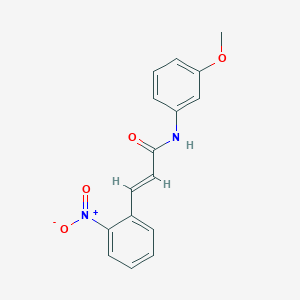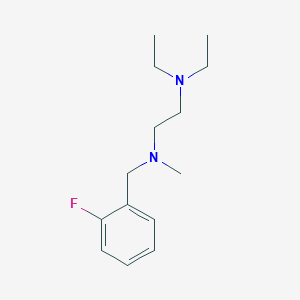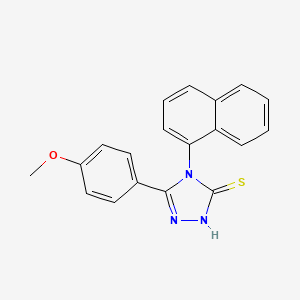
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MNZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MNZ belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, such as DNA synthesis, protein synthesis, and cell division. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models. Additionally, 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a positive effect on lipid metabolism and glucose homeostasis in obese animal models.
実験室実験の利点と制限
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can exhibit non-specific binding to proteins, which can interfere with some experiments.
将来の方向性
For research on 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include investigating its potential applications in cancer, infectious diseases, and metabolic disorders.
合成法
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized by reacting 4-(1-naphthyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-thiol with iodine in the presence of a base. The reaction proceeds via the oxidation of the sulfur atom in the triazole ring to form the triazole-3-thione moiety. The yield of 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学的研究の応用
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to be effective against a variety of microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
特性
IUPAC Name |
3-(4-methoxyphenyl)-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-23-15-11-9-14(10-12-15)18-20-21-19(24)22(18)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYZMFWSMMSVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)
![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
![N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5755457.png)
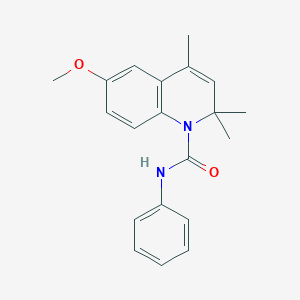
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
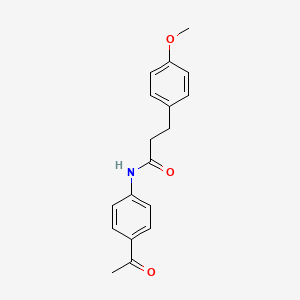
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
